![molecular formula C11H19NO3 B2589111 Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate CAS No. 1485737-39-0](/img/structure/B2589111.png)
Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate
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Overview
Description
“Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate” is a chemical compound with the CAS Number: 1485737-39-0 . It has a molecular weight of 213.28 . The IUPAC name for this compound is methyl 1-tetrahydro-2H-pyran-4-yl-2-pyrrolidinecarboxylate .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as “Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The molecular structure of “Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate” is characterized by a five-membered pyrrolidine ring . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage .
Physical And Chemical Properties Analysis
“Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate” is a liquid at room temperature .
Scientific Research Applications
- Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate derivatives can be synthesized and evaluated for their biological activity. Researchers study their binding modes, stereoisomers, and spatial orientation to develop drug candidates with specific profiles .
- The pyrrolidine ring system has been explored for its anti-inflammatory properties. Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate derivatives may exhibit anti-inflammatory effects, making them potential candidates for drug development .
- Researchers investigate pyrrolidine-based compounds for their anticancer potential. Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate derivatives could be evaluated for their cytotoxicity against cancer cells and their selectivity profiles .
- The pyrrolidine scaffold is often used to design enzyme inhibitors. Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate derivatives might be tested against specific enzymes to assess their inhibitory activity .
- Due to the stereogenicity of pyrrolidine carbons, these compounds can serve as chiral ligands. Researchers can explore their use in asymmetric synthesis, catalysis, and enantioselective reactions .
- Pyrrolidine derivatives have been investigated for their electronic properties. Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate could be part of materials used in organic electronic devices, such as organic field-effect transistors (OFETs) or light-emitting diodes (OLEDs) .
Medicinal Chemistry and Drug Discovery
Anti-Inflammatory Agents
Anticancer Research
Enzyme Inhibitors
Chiral Ligands and Asymmetric Synthesis
Materials Science and Organic Electronics
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Future Directions
Mechanism of Action
The biological activity of pyrrolidine derivatives can vary widely depending on their structure and the nature of any substituent groups. They may interact with a variety of biological targets, including enzymes, receptors, and ion channels, leading to diverse physiological effects .
The pharmacokinetics of pyrrolidine derivatives, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely and are influenced by factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological characteristics .
The molecular and cellular effects of a pyrrolidine derivative like “Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate” would depend on its specific biological targets and the nature of its interaction with these targets .
Environmental factors such as pH, temperature, and the presence of other substances could potentially influence the compound’s stability, its interaction with its targets, and its overall efficacy .
properties
IUPAC Name |
methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-14-11(13)10-3-2-6-12(10)9-4-7-15-8-5-9/h9-10H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYPFJAXWCAQEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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